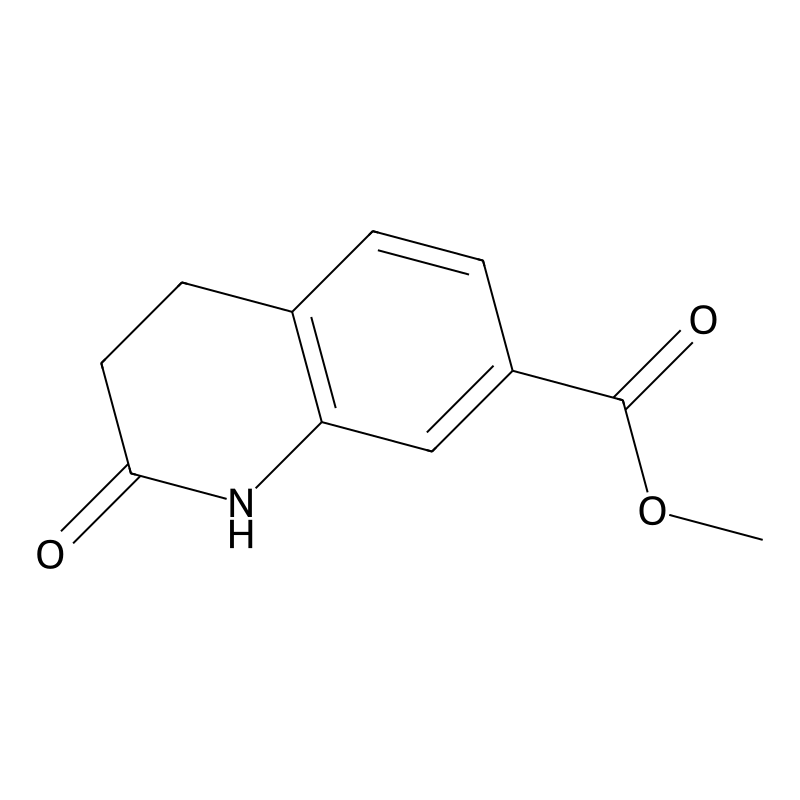Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Nitrogen Heterocycles
Scientific Field: Organic Chemistry / Chemical Synthesis Application Summary: This compound is utilized in the synthesis of nitrogen heterocycles, which are crucial frameworks in many pharmaceuticals. The process involves a [1,5]-hydride shift triggered N-dealkylative cyclization into 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via boronate complexes . Methods of Application: The synthesis protocol employs BF3·Et2O to initiate the reaction from 2-(2-(benzylamino)benzylidene)malonate, leading to the formation of a stable iminium intermediate containing a difluoroboryl bridge . Results Summary: The method allows for the efficient creation of complex molecular structures, contributing significantly to the redox economy in organic synthesis .
Development of Green Synthesis Methods
Scientific Field: Green Chemistry Application Summary: Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is part of a green approach to synthesize tetrahydropyrimidines, emphasizing eco-friendly and sustainable chemical processes . Methods of Application: The methodology uses methyl arene derivatives, methyl acetoacetate, and UHP (urea hydrogen peroxide) with lactic acid as a catalyst . Results Summary: The green synthesis approach has been successful in producing a series of 2-oxo-1,2,3,4-tetrahydropyrimidines with good to excellent yields, demonstrating the viability of more sustainable practices in chemical synthesis .
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic organic compound characterized by its unique tetracyclic structure. It has the molecular formula and a molecular weight of approximately 205.21 g/mol. The compound features a tetrahydroquinoline core with a keto group at the second position and a carboxylate group at the seventh position, contributing to its chemical reactivity and biological properties. Its structure can be depicted as follows:
textO || C-C1 / \ C N \ / C---C / \ C C \ / COOC
This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.
- Cyclization Reactions: The compound can undergo cyclization to form more complex structures through nucleophilic attack and subsequent rearrangements.
- Hydride Shift Reactions: A notable reaction involves [1,5]-hydride shifts that lead to N-dealkylative cyclization, resulting in stable iminium cations which can further react with nucleophiles .
- Hydrolysis: Upon treatment with water or aqueous bases, hydrolysis can lead to the formation of corresponding acids or amides .
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits significant biological activities:
- Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial effects against various pathogens.
- Anticancer Activity: Preliminary research suggests potential anticancer properties, making it a candidate for further pharmacological studies .
- Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .
The synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate can be achieved through several methods:
- One-Pot Synthesis: A simplified method involves the reaction of benzylidene-malonates with Lewis acids such as boron trifluoride diethyl ether complex. This method allows for efficient formation of the desired product in high yields .
- Cyclocondensation: Another approach includes cyclocondensation reactions involving appropriate precursors that yield the tetrahydroquinoline framework .
- Nucleophilic Substitution: This method can also be employed to introduce various substituents onto the quinoline ring structure .
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate finds applications in various fields:
- Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex heterocyclic compounds.
Interaction studies have revealed that methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate interacts with several biological targets:
- Enzyme Interactions: It has been shown to inhibit specific enzymes involved in drug metabolism, which could impact pharmacokinetics and drug-drug interactions .
- Binding Affinity Studies: Molecular docking studies suggest favorable binding interactions with proteins relevant to cancer treatment pathways .
Several compounds share structural similarities with methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 2-oxoindoline-4-carboxylate | 90924-46-2 | 0.86 |
| Methyl 6-amino-4-indolecarboxylate | 103956-00-9 | 0.87 |
| Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | 77837-09-3 | 0.83 |
| Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9 | 0.82 |
Uniqueness
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is distinguished by its specific tetrahydroquinoline structure and the presence of both keto and carboxylate functionalities. This combination enhances its reactivity and potential biological activity compared to similar compounds.








